molecular formula C7H7NO2 B146086 Phenyl carbamate CAS No. 622-46-8

Phenyl carbamate

Cat. No. B146086
CAS RN: 622-46-8
M. Wt: 137.14 g/mol
InChI Key: BSCCSDNZEIHXOK-UHFFFAOYSA-N
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Patent
US07288537B2

Procedure details

A solution of 3-[3-(4-fluoro-phenoxy)-azetidin-1-yl]-propylamine (0.05 g, 0.223 mmol), phenylchloroformate (0.056 ml, 0.446 mmol) and dimethylaminopyridine (0.027 g, 0.223 mmol) in dichloromethane (4 ml) is stirred at ambient temperature for 24 hours. The reaction mixture is evaporated and the crude product purified by flash silica chromatography (elution 5:95 methanol/dichloromethane) to afford 3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propyl)-carbamic acid phenyl ester. [MH]+ 344.9.
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.056 mL
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=CC(OC2C[N:9](CCCN)C2)=CC=1.[C:17]1([O:23][C:24](Cl)=[O:25])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.CN(C1C=CC=CN=1)C>ClCCl>[C:17]1([O:23][C:24](=[O:25])[NH2:9])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0.05 g
Type
reactant
Smiles
FC1=CC=C(OC2CN(C2)CCCN)C=C1
Name
Quantity
0.056 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Name
Quantity
0.027 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
the crude product purified by flash silica chromatography (elution 5:95 methanol/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.